molecular formula C14H20BN B14518860 N-(Diethylboranyl)-1-phenylbut-3-en-1-imine CAS No. 62613-46-1

N-(Diethylboranyl)-1-phenylbut-3-en-1-imine

Cat. No.: B14518860
CAS No.: 62613-46-1
M. Wt: 213.13 g/mol
InChI Key: PIDAXFNLJBYAIH-UHFFFAOYSA-N
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Description

N-(Diethylboranyl)-1-phenylbut-3-en-1-imine is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a boron atom bonded to a nitrogen atom, which is further connected to a phenyl group and a butenyl chain. The presence of both boron and nitrogen in the molecular structure imparts distinctive reactivity and functionality, making it a valuable subject of study in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Diethylboranyl)-1-phenylbut-3-en-1-imine typically involves the reaction of diethylborane with 1-phenylbut-3-en-1-imine. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the boron compound. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion. The product is then purified using standard techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(Diethylboranyl)-1-phenylbut-3-en-1-imine undergoes various chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or boronates.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used under mild conditions to oxidize the boron atom.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed to reduce the imine group.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or chloromethane in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Boronic acids or boronates.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N-(Diethylboranyl)-1-phenylbut-3-en-1-imine has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.

    Biology: The compound’s boron-containing structure makes it a candidate for boron neutron capture therapy (BNCT) in cancer treatment.

    Medicine: Its potential as a drug precursor or intermediate in the synthesis of pharmaceuticals is being explored.

    Industry: It is used in the production of advanced materials, such as boron-containing polymers and catalysts.

Mechanism of Action

The mechanism of action of N-(Diethylboranyl)-1-phenylbut-3-en-1-imine involves its interaction with molecular targets through its boron and nitrogen atoms. The boron atom can form stable complexes with various biomolecules, while the imine group can participate in nucleophilic addition reactions. These interactions can modulate biological pathways and exert therapeutic effects, particularly in the context of BNCT, where the boron atom captures neutrons and releases high-energy particles to destroy cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-(Diethylboranyl)-1-phenylbut-3-en-1-amine: Similar structure but with an amine group instead of an imine.

    N-(Diethylboranyl)-1-phenylprop-2-en-1-imine: Similar structure but with a shorter carbon chain.

    N-(Diethylboranyl)-1-phenylbut-3-en-1-ol: Similar structure but with a hydroxyl group instead of an imine.

Uniqueness

N-(Diethylboranyl)-1-phenylbut-3-en-1-imine is unique due to its combination of a boron atom and an imine group, which imparts distinctive reactivity and potential applications. The presence of both boron and nitrogen allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

62613-46-1

Molecular Formula

C14H20BN

Molecular Weight

213.13 g/mol

IUPAC Name

N-diethylboranyl-1-phenylbut-3-en-1-imine

InChI

InChI=1S/C14H20BN/c1-4-10-14(16-15(5-2)6-3)13-11-8-7-9-12-13/h4,7-9,11-12H,1,5-6,10H2,2-3H3

InChI Key

PIDAXFNLJBYAIH-UHFFFAOYSA-N

Canonical SMILES

B(CC)(CC)N=C(CC=C)C1=CC=CC=C1

Origin of Product

United States

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